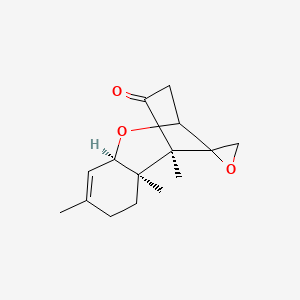

Trichothec-9-en-4-one, 12,13-epoxy-

Description

Contextualization within the Trichothecene (B1219388) Mycotoxin Class

Trichothecenes are a group of over 200 chemically related sesquiterpenoid mycotoxins. nih.gov They are primarily produced by fungi from genera such as Fusarium, Myrothecium, Stachybotrys, and Trichothecium. mdpi.com These fungi are widespread and can contaminate a variety of cereal grains, including wheat, maize, and barley, posing a significant threat to food safety and animal health. nih.govmdpi.com

The defining feature of all trichothecenes is the tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. nih.gov This fundamental framework consists of a six-membered ring containing an oxygen atom, flanked by two carbon rings. wikipedia.org The presence of an epoxide group at the C-12 and C-13 positions, along with a double bond at C-9 and C-10, is crucial for their biological activity, particularly their ability to inhibit protein synthesis. wikipedia.org

The broader family of trichothecenes is categorized into four main types—A, B, C, and D—based on the substitution patterns on the core structure. mdpi.com 12,13-Epoxytrichothec-9-en-4-one falls under the classification of Type B trichothecenes due to the presence of a ketone functional group at the C-8 position. researchgate.net This structural feature distinguishes it from Type A trichothecenes, which lack a C-8 ketone, and Type C trichothecenes, which possess a second epoxide group.

| Type | Key Structural Feature | Example Compounds |

| Type A | Lacks a ketone at C-8 | T-2 toxin, HT-2 toxin, Diacetoxyscirpenol |

| Type B | Carbonyl group at C-8 | Deoxynivalenol (B1670258) (DON), Nivalenol (B191977), Trichothec-9-en-4-one, 12,13-epoxy- |

| Type C | Epoxide at C-7/C-8 or C-9/C-10 | Crotocin |

| Type D | Macrocyclic ring structure | Satratoxin H, Roridin A, Verrucarin A |

Data sourced from multiple scientific reviews on trichothecene classification. nih.govmdpi.comresearchgate.net

Academic Significance and Research Justification

The academic interest in 12,13-Epoxytrichothec-9-en-4-one and other trichothecenes stems from their potent and diverse biological effects. A primary mechanism of action is the inhibition of eukaryotic protein synthesis. nih.gov By binding to the 60S ribosomal subunit, these mycotoxins disrupt the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting protein production. nih.govontosight.ai This fundamental cellular disruption leads to a cascade of downstream effects.

Research into these compounds is justified by several key factors:

Impact on Agriculture and Food Safety: Trichothecene contamination of cereal crops is a major economic concern, leading to significant losses in yield and the need for costly remediation strategies. nih.gov Understanding the biosynthesis and genetic regulation of these toxins is crucial for developing resistant crop varieties and effective decontamination methods.

Toxicological Importance: Exposure to trichothecenes can cause a range of adverse health effects in humans and animals, including immunological disturbances, vomiting, and skin dermatitis. nih.gov The study of specific compounds like 12,13-Epoxytrichothec-9-en-4-one helps to elucidate the structure-activity relationships that govern their toxicity.

Model for Studying Cellular Processes: Due to their specific mode of action, trichothecenes serve as valuable molecular probes for investigating the intricacies of ribosomal function and protein synthesis. ontosight.ai

Potential Therapeutic Applications: The potent cytotoxic properties of trichothecenes have led to research into their potential as antifungal and antiviral agents. ontosight.ai

The ongoing research into the genetic basis of trichothecene production, including the role of TRI gene clusters, is a significant area of study. nih.govmdpi.com This genetic approach not only aids in understanding the evolution of these toxins but also presents potential targets for controlling their production. mdpi.comnih.gov

Historical Perspective of Structural Elucidation and Early Research Paradigms

The history of trichothecene research dates back to the 1930s and 1940s with observations of moldy grain causing toxicoses in animals and humans. nih.gov One of the most notable historical events was the outbreak of Alimentary Toxic Aleukia (ATA) in the Soviet Union, which was linked to the consumption of grains contaminated with Fusarium species that produce T-2 toxin. wikipedia.org

The structural elucidation of trichothecenes was a major focus of research in the mid-20th century. Early studies relied on classical chemical degradation and spectroscopic techniques. The advent of more advanced analytical methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, in the 1980s was pivotal in definitively determining the complex three-dimensional structures of these molecules. researchgate.netnih.gov

Early research paradigms were primarily focused on identifying and characterizing the toxic effects of these compounds. This involved extensive animal studies to understand their acute and chronic toxicity. As scientific understanding progressed, the research focus shifted towards elucidating the underlying mechanisms of action at the molecular and cellular levels.

The discovery of the 12,13-epoxy group as a key structural feature for toxicity was a significant milestone. Research demonstrated that the modification or removal of this epoxide ring dramatically reduces the biological activity of the trichothecene. wikipedia.org This finding solidified the understanding of the structure-function relationship and continues to guide research in this field.

Modern research has entered a new era, leveraging advances in genomics, proteomics, and molecular modeling. nih.gov Scientists are now able to study the intricate details of trichothecene biosynthesis, their interaction with cellular targets, and the complex regulatory networks that govern their production by fungi. nih.govplos.org This multi-faceted approach is essential for developing comprehensive strategies to mitigate the risks posed by these potent mycotoxins.

Properties

CAS No. |

2077-58-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,2R,7R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H20O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,11-12H,4-5,7-8H2,1-3H3/t11-,12?,13+,14-,15?/m1/s1 |

InChI Key |

FEPADRJMTLDXMD-NSWUILHUSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C(=O)CC(C34CO4)O2)C)C |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(=O)CC(C34CO4)O2)C)C |

Origin of Product |

United States |

Microbial Producers and Ecological Niches

Fungal Genera and Species Associated with "Trichothec-9-en-4-one, 12,13-epoxy-" Production

Research has definitively identified Trichothecium roseum as the principal fungal species responsible for the biosynthesis of Trichothecin. wikipedia.orgnih.gov This ascomycete fungus is characterized by its pinkish, granular colonies and is found globally in various habitats. wikipedia.org While the broader trichothecene (B1219388) class of mycotoxins is produced by several fungal genera including Fusarium, Myrothecium, and Stachybotrys, the production of Trichothecin itself is most strongly and consistently attributed to Trichothecium roseum. wikipedia.orgmsdvetmanual.com An endophytic strain, Trichothecium roseum LZ93, isolated from Maytenus hookeri, has also been identified as a producer of this compound. nih.gov

Trichothecium roseum is known to produce a range of other secondary metabolites in addition to Trichothecin. These include other trichothecenes like trichothecolone, as well as diterpenoids such as rosenonolactone. wikipedia.orgnih.gov

| Fungal Species | Known to Produce Trichothecin? | Other Notable Metabolites |

| Trichothecium roseum | Yes | Trichothecolone, Rosenonolactone, Roseotoxins |

| Fusarium species | Generally produce other trichothecenes; specific production of Trichothecin is not widely documented. | Deoxynivalenol (B1670258) (DON), T-2 toxin |

| Myrothecium species | Generally produce other trichothecenes. | Roridins, Verrucarins |

| Stachybotrys species | Generally produce other trichothecenes. | Satratoxins |

Environmental Occurrence and Distribution Patterns in Research Contexts

Trichothec-9-en-4-one, 12,13-epoxy- has been detected in various environmental and agricultural settings, primarily associated with the presence of its producing fungus, Trichothecium roseum. This fungus is a common saprophyte found on decaying plant material and is also an opportunistic pathogen of several fruit crops. wikipedia.org

One of the most significant occurrences of Trichothecin is on grapes, where T. roseum can cause pink rot. wikipedia.org Its presence is often noted as a secondary infection following damage or primary infection by other fungi, such as Botrytis cinerea, the causative agent of gray mold. researchgate.netmku.edu.trdergipark.org.tr Studies in Turkey and Portugal have highlighted the co-occurrence of these two fungi on grapes, with Trichothecin being detected in wines made from such infected grapes. wikipedia.orgresearchgate.netmku.edu.trdergipark.org.tr The presence of this mycotoxin in wine is considered an indicator of poor grape quality and can even inhibit alcoholic fermentation. wikipedia.orgnih.gov

Apples are another fruit crop where Trichothecin contamination is a concern. T. roseum is responsible for pink rot in apples, particularly following infections by the apple scab fungus, Venturia inaequalis. wikipedia.org The fungus and its mycotoxins have been implicated in apple core rot, a significant issue in some regions, leading to economic losses. wikipedia.org Research has also documented the presence of Trichothecin on other fruits like tomatoes and purple passion fruit, causing postharvest rot. researchgate.netnih.gov

| Environment/Substrate | Associated Fungal Species | Observed Impact | Reference |

| Grapes (Vineyards) | Trichothecium roseum (often with Botrytis cinerea) | Pink rot, contamination of wine | wikipedia.orgresearchgate.netmku.edu.tr |

| Apples | Trichothecium roseum | Pink rot, core rot | wikipedia.org |

| Tomatoes | Trichothecium roseum | Postharvest fruit rot | researchgate.net |

| Purple Passion Fruit | Trichothecium roseum | Postharvest fruit rot | nih.gov |

| Decaying Plant Material | Trichothecium roseum | Saprophytic growth | wikipedia.org |

Investigating Plant-Fungal Interactions Related to Compound Biogenesis

The production of Trichothec-9-en-4-one, 12,13-epoxy- by Trichothecium roseum is intrinsically linked to its interactions with host plants. The compound's phytotoxic properties suggest a role as a virulence factor, aiding the fungus in colonizing plant tissues. nih.govnih.gov

Studies on the phytotoxicity of trichothecenes, including compounds structurally related to Trichothecin, have shown that they can inhibit plant growth, particularly root elongation. nih.gov For instance, research on Arabidopsis thaliana demonstrated that exposure to certain trichothecenes led to disorganized root structures and dwarfism. nih.gov While direct studies on the specific molecular mechanisms of Trichothecin in plant pathogenesis are ongoing, its ability to cause lesions on fruits like apples and contribute to rot development points to its aggressive role in plant disease. wikipedia.orgresearchgate.net The production of Trichothecin during the infection process likely facilitates the breakdown of plant tissues, allowing the fungus to acquire nutrients and spread.

Role in Interspecies Chemical Ecology

Beyond its role in plant-fungal interactions, Trichothec-9-en-4-one, 12,13-epoxy- plays a significant part in the broader chemical ecology of its environment. Its potent antifungal properties demonstrate its function in mediating interactions with other microorganisms. nih.govnih.gov

Research has shown that Trichothecin exhibits strong antifungal activity against a range of pathogenic fungi. nih.gov This suggests that Trichothecium roseum uses this compound to outcompete other fungi for resources in its ecological niche. The antagonistic activity of an endophytic T. roseum strain against other pathogenic fungi was directly attributed to its production of Trichothecin. nih.gov

The compound's biological activity is not limited to fungi. While detailed studies on its effects on insects are less common, the broader class of trichothecenes is known to be toxic to a variety of invertebrates. wikipedia.orgmdpi.com This suggests that Trichothecin could also function as a defense mechanism against insect predation. The production of such a potent toxin underscores its importance in shaping the microbial and invertebrate communities within the ecosystems inhabited by Trichothecium roseum.

Biosynthetic Pathways and Genetic Regulation of Trichothec 9 En 4 One, 12,13 Epoxy

Elucidation of Primary Biosynthetic Route: Farnesyl Pyrophosphate Cyclization to Trichodiene (B1200196)

The biosynthesis of all trichothecenes, including Trichothec-9-en-4-one, 12,13-epoxy-, commences with the cyclization of the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). uniprot.orgnih.gov This crucial first committed step is catalyzed by the enzyme trichodiene synthase, encoded by the tri5 gene. frontiersin.orgnih.govuniprot.org This enzyme facilitates an intricate isomerization and cyclization cascade, transforming the linear FPP molecule into the bicyclic sesquiterpene, trichodiene. uniprot.orgpnas.org This reaction represents a significant branch point, diverting FPP from primary metabolic pathways, such as sterol biosynthesis, towards the specialized production of trichothecenes. uniprot.org The formation of trichodiene is a pivotal and unifying step in the biosynthesis of over 100 different trichothecene (B1219388) structures. pnas.org

Characterization of Subsequent Enzymatic Transformations and Intermediate Compounds

Following the synthesis of trichodiene, a series of enzymatic modifications occur to build the characteristic tricyclic core and introduce various functional groups, ultimately leading to the formation of Trichothec-9-en-4-one, 12,13-epoxy- and other related compounds.

Oxygenation Steps and Cytochrome P450 Enzymes

The trichodiene molecule undergoes a sequence of oxygenation reactions, primarily catalyzed by cytochrome P450 monooxygenases. uniprot.orgnih.govnih.gov The enzyme encoded by the tri4 gene is a key multifunctional cytochrome P450 monooxygenase that introduces four oxygen atoms into the trichodiene structure. uniprot.orgnih.gov This process results in the formation of the intermediate isotrichotriol. uniprot.orgnih.gov These P450 enzymes are heme-containing proteins that play a critical role in the oxidative functionalization of a wide array of organic molecules. nih.gov

Isomerization and Cyclization Reactions

After the initial oxygenation steps, the bicyclic intermediate isotrichotriol undergoes a significant structural rearrangement. This involves an isomerization and a second cyclization event to form the fundamental tricyclic trichothecene skeleton. nih.govresearchgate.net This transformation leads to the formation of isotrichodermol, the first intermediate in the pathway that possesses the toxic trichothecene ring structure. uniprot.orgresearchgate.net While initial research suggested this second cyclization could occur non-enzymatically under acidic conditions, more recent findings have identified a novel cyclase, Tri14, that is essential for efficiently catalyzing this ring closure and preventing the formation of shunt products. nih.govnih.gov

Esterification Processes and Acetyltransferase Activities

Further diversity in trichothecene structures arises from esterification reactions, particularly acetylation, which are catalyzed by various acetyltransferases. nih.gov The enzyme encoded by the tri101 gene is a 3-O-acetyltransferase that specifically acetylates the hydroxyl group at the C-3 position of the trichothecene core. uniprot.orgnih.gov This acetylation is a crucial step, as the presence of a free hydroxyl group at C-3 is linked to the phytotoxicity of many trichothecenes. uniprot.org The resulting acetylated derivatives often exhibit reduced biological activity. nih.gov Another acetyltransferase, encoded by the tri3 gene, is responsible for the acetylation of the C-15 hydroxyl group. uniprot.orgnih.gov

Genetic Basis of Production: TRI Gene Clusters and Transcriptional Regulation

The production of Trichothec-9-en-4-one, 12,13-epoxy- and other trichothecenes is orchestrated by a set of genes known as the TRI genes. These genes are typically found organized in clusters within the fungal genome. nih.govnih.gov

In fungi like Fusarium sporotrichioides and Fusarium graminearum, the TRI gene cluster is located on a 26-kb stretch of DNA and comprises multiple loci, including a core 12-gene cluster. nih.govmdpi.com This clustering facilitates the co-regulation of the genes involved in the biosynthetic pathway. mdpi.com The expression of these TRI genes is tightly controlled by specific transcription factors. Two key regulatory genes, tri6 and tri10, play a pivotal role in activating the transcription of the other TRI genes. frontiersin.orgresearchgate.netnih.gov Tri6 is a transcription factor containing Cys2His2 zinc finger motifs that binds to a specific DNA sequence (YNAGGCC) in the promoter regions of other TRI genes, thereby inducing their expression. nih.govfrontiersin.org Tri10 is another regulatory protein, though it lacks a known DNA-binding motif, and it is thought to act upstream of Tri6. frontiersin.orgnih.gov

Regulatory Mechanisms Governing Gene Expression

The expression of the TRI genes involved in trichothecene biosynthesis is tightly controlled by specific regulatory genes within the cluster and influenced by various environmental cues. Two of the most critical regulatory genes are Tri6 and Tri10. frontiersin.orgnih.gov

Tri6 encodes a pathway-specific transcription factor characterized by Cys2His2 zinc finger motifs. nih.gov This protein is essential for activating the transcription of most other TRI genes by binding to a specific YNAGGCC DNA sequence in their promoter regions. nih.gov Disruption of Tri6 leads to the complete cessation of trichothecene production. researchgate.net

Tri10 also functions as a key regulatory gene, though it does not have a recognized consensus DNA-binding sequence. frontiersin.orgnih.govnih.gov Its role appears to be in controlling the expression of other TRI genes, including Tri6. nih.gov Evidence suggests that Tri10 is a positive regulator, and its transcripts appear before those of Tri6 in strains that overproduce the toxin. nih.gov The deletion of Tri10 severely inhibits the expression of other trichothecene genes and halts toxin production. nih.gov The regulatory relationship between Tri6 and Tri10 is complex, with some findings indicating that Tri10 transcript levels are elevated in Tri6 deletion strains, suggesting an interconnected feedback loop. nih.gov

Beyond these specific genes, the regulation of trichothecene biosynthesis is also influenced by:

Environmental Factors: Culture conditions such as medium pH, nitrogen nutrient availability, and the presence of certain oligosaccharides can significantly impact TRI gene expression. frontiersin.orgnih.gov A low pH environment, for instance, can sometimes bypass the need for certain regulatory factors to activate biosynthesis. nih.gov

Gene Cluster Architecture: The physical arrangement and spacing of genes within the core TRI cluster are crucial for proper regulation. Studies have shown that altering the length of the intergenic region between Tri5 and Tri6 can lead to disordered regulation and increased toxin production, highlighting the importance of the cluster's structural integrity. frontiersin.org

Table 1: Key Regulatory Genes in Trichothecene Biosynthesis

| Gene | Encoded Protein/Function | Role in Regulation | Source |

|---|---|---|---|

| Tri6 | Transcription factor with Cys2His2 zinc finger domains | Indispensable for the transcription of pathway TRI genes by binding to their promoters. nih.gov | frontiersin.org, nih.gov |

| Tri10 | Regulatory protein (no consensus DNA-binding sequence) | Positive regulator that controls trichothecene production and gene expression, partly by regulating Tri6. nih.gov | frontiersin.org, nih.gov |

Variability in Biosynthetic Pathways Among Producer Strains

Significant variability exists in the specific trichothecene analogues produced by different fungal species and even among different strains of the same species. nih.gov This chemical diversity, or chemotype variation, arises primarily from differences in the complement and function of genes within the TRI cluster. nih.gov

The core structure of all trichothecenes is 12,13-epoxytrichothec-9-ene (B1214510) (EPT), which is synthesized by the enzymes encoded by the initial genes in the pathway, such as TRI5 and TRI4. nih.govmdpi.com The structural diversification occurs in subsequent steps through a series of hydroxylation and esterification reactions at various positions on the EPT core. mdpi.comrealtimelab.com

Variability is often determined by the presence, absence, or functional status of specific TRI genes that perform these later modifications. nih.gov Key genes responsible for this diversity include:

TRI1 and TRI16: These genes are major determinants of Type A versus Type B trichothecene production. nih.govmdpi.com For example, in Fusarium sporotrichioides, TRI1 and TRI16 are responsible for hydroxylation and acylation at the C-8 position of the trichothecene molecule, respectively. nih.gov

TRI13: This gene encodes a cytochrome P450 oxygenase. In some species, a functional TRI13 catalyzes the addition of a hydroxyl group at C-4. mdpi.com In others, it is responsible for oxygenating deoxynivalenol (B1670258) (DON) to produce nivalenol (B191977) (NIV). mdpi.com Strains with a non-functional TRI13 gene cannot produce NIV. mdpi.com

TRI8: The differential activity of the esterase encoded by TRI8 is a key factor in determining the production of 3-acetyldeoxynivalenol (B190510) (3-ADON) versus 15-acetyldeoxynivalenol (B30657) (15-ADON) chemotypes in Fusarium graminearum. mdpi.com

A clear example of this variability is seen in Fusarium goolgardi. Within this single species, some isolates produce a range of Type A trichothecenes including 4,15-diacetoxyscirpenol (DAS), neosolaniol (B1681912) (NEO), and T-2 toxin, while others produce only DAS. nih.gov This difference in chemotype was traced to point mutations in the TRI1 and TRI16 genes of the DAS-only producers, which introduced premature stop codons and rendered the resulting enzymes non-functional. nih.gov This demonstrates how even minor genetic changes can dramatically alter the final mycotoxin profile. nih.gov

Furthermore, the evolution of these pathways is complex, involving not just mutations but also horizontal gene transfer, which can introduce entire TRI clusters into new fungal lineages, further contributing to the diversity of trichothecenes found in nature. nih.govresearchgate.net

Table 2: Examples of Genetic Variability in Trichothecene Biosynthetic Pathways

| Producer Strain/Species | Genetic Basis of Variation | Resulting Chemotype/Product | Source |

|---|---|---|---|

| Fusarium goolgardi | Point mutations causing premature stop codons in TRI1 and TRI16. | DAS-only chemotype (lacks NEO and T-2 toxin). | nih.gov |

| Fusarium graminearum | Differential activity of the TRI8-encoded esterase. | Determines 3-ADON vs. 15-ADON chemotypes. | mdpi.com |

| Fusarium graminearum | Presence of a non-functional TRI13 pseudogene due to deletions. | Produces deoxynivalenol (DON) but not nivalenol (NIV). | mdpi.com |

| Fusarium sp. NRRL 66739 | Novel function of TRI13 gene. | Catalyzes trichothecene 7-hydroxylation instead of the more common 4-hydroxylation. | researchgate.net |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of trichothecenes, enabling the separation of these complex molecules from interfering matrix components and from each other.

Gas chromatography (GC) has been a valuable tool in the analysis of trichothecenes. Due to their low volatility, trichothecenes like Trichothec-9-en-4-one, 12,13-epoxy- typically require a derivatization step to increase their thermal stability and volatility for GC analysis. This process often involves the silylation of hydroxyl groups to produce trimethylsilyl (B98337) (TMS) ethers.

Research applications of GC in this context often focus on the screening of multiple trichothecenes in various sample matrices. The separation is typically achieved on capillary columns with non-polar or semi-polar stationary phases. While GC provides excellent resolution, the need for derivatization can add complexity to the sample preparation workflow.

High-performance liquid chromatography (HPLC) has emerged as a powerful technique for the analysis of trichothecenes, including Trichothec-9-en-4-one, 12,13-epoxy-, as it often circumvents the need for derivatization. A study on the HPLC of trichothecenes described a method for their isolation from moldy rice cultures. nih.gov The process involved extraction followed by purification and fractionation using a C18-Sep Pak cartridge. nih.gov For the isolation procedure, a high-pressure liquid chromatograph equipped with a C18 μBondapak column was utilized. nih.gov

HPLC methods offer versatility in terms of stationary and mobile phases, allowing for the optimization of separations for a wide range of trichothecenes. Reversed-phase chromatography using C18 columns is commonly employed, with mobile phases typically consisting of water-methanol or water-acetonitrile gradients. Detection can be achieved using ultraviolet (UV) detectors, although their sensitivity for some trichothecenes can be limited.

| Parameter | HPLC Method for Trichothecene (B1219388) Isolation |

| Sample Matrix | Moldy Rice Culture |

| Purification | C18-Sep Pak Cartridge |

| Column | C18 μBondapak |

| Detector | Differential Refractometer |

Mass Spectrometric Approaches

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides the high degree of sensitivity and specificity required for the unambiguous identification and quantification of trichothecenes.

The coupling of gas chromatography with mass spectrometry (GC-MS) is a well-established method for the detection and identification of trichothecenes. ontosight.ai The mass spectrometer provides structural information, which, combined with the retention time data from the GC, allows for confident identification of compounds like Trichothec-9-en-4-one, 12,13-epoxy-. Electron ionization (EI) is a common ionization technique used in GC-MS, producing characteristic fragmentation patterns that serve as a fingerprint for the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of trichothecenes in complex matrices. ontosight.ai This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry. An LC-MS/MS-based method was developed for the determination of various trichothecenes in grain products, demonstrating the power of this approach. researchgate.net

In a typical LC-MS/MS workflow, the parent ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional sensitivity and reduces matrix interference. The method recovery for a range of trichothecenes in grain products was reported to be between 88% and 125%, with relative standard deviations ranging from 2.6% to 27.4%. researchgate.net

| Parameter | LC-MS/MS Method for Trichothecene Determination |

| Instrument | Liquid chromatograph coupled with an LCQ Advantage Max mass detector (ion trap analyser) |

| Column | 150/2 mm Nucleodur Sphinx RP 1.8 μm |

| Mobile Phase | Gradient of methanol/water solutions with 5 mM ammonium (B1175870) acetate |

| Ionization Mode | Positive/negative electrospray ionisation (ESI) |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This capability is invaluable for the confirmation of known trichothecenes and the identification of novel or unexpected metabolites. When coupled with liquid chromatography (LC-HRMS), it allows for the confident identification of analytes in complex samples without the need for reference standards for every compound. The NIST WebBook provides mass spectral data for related trichothecene compounds, which can be used as a reference in HRMS studies. nist.gov

Molecular and Cellular Mechanisms of Biological Activity

Ribosomal Binding and Protein Synthesis Inhibition Studies

The primary molecular target of Trichothec-9-en-4-one, 12,13-epoxy- and related trichothecenes is the ribosome, the cellular machinery responsible for protein synthesis. nih.gov This interaction is the cornerstone of their toxic effects. msdvetmanual.com

Interference with Peptidyl Transferase Activity

By binding to the 60S ribosomal subunit, Trichothec-9-en-4-one, 12,13-epoxy- directly interferes with the activity of peptidyl transferase. nih.govontosight.ai This enzyme is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in elongating the polypeptide chain. The presence of the mycotoxin in the peptidyl transferase center physically obstructs this process, effectively halting protein synthesis. ontosight.aiontosight.ai

Impact on Polypeptide Chain Elongation and Initiation

The inhibition of peptidyl transferase activity by trichothecenes has a direct impact on both the elongation and, in some cases, the initiation phases of protein synthesis. The specific effect can depend on the substitution pattern of the trichothecene (B1219388) molecule. nih.govnih.gov Some trichothecenes primarily inhibit the elongation step, preventing the growing polypeptide chain from being extended. nih.gov Others, particularly those with substituents at both the C-3 and C-4 positions, have been shown to predominantly inhibit the initiation of polypeptide chain synthesis. nih.gov This suggests that subtle structural variations among trichothecenes can modulate their precise inhibitory mechanism on the ribosome.

Elucidation of Specific Molecular Targets Beyond Ribosomes

While the ribosome is the primary target, research into related trichothecenes suggests other potential molecular interactions. For instance, the toxicity of some trichothecenes involves their ability to covalently bond to sulfhydryl groups, which are present in various proteins, including enzymes. msdvetmanual.com This indicates that the reactivity of the epoxy group could lead to interactions with other cellular components beyond the ribosome, although this is considered a secondary effect compared to the potent inhibition of protein synthesis. nih.gov

Interactions with Eukaryotic Cellular Pathways

The disruption of protein synthesis by Trichothec-9-en-4-one, 12,13-epoxy- triggers a series of downstream cellular stress responses, most notably the induction of apoptosis, or programmed cell death. nih.gov

Modulation of Gene Expression and Cellular Signaling Pathways

The primary molecular mechanism of Trichothec-9-en-4-one, 12,13-epoxy-, and related trichothecenes is the inhibition of protein synthesis in eukaryotic cells. ontosight.ai This is achieved through high-affinity binding to the 60S ribosomal subunit, specifically at the peptidyl transferase center, which obstructs the elongation step of translation. ontosight.ainih.gov This disruption of protein synthesis is a primary trigger for a cascade of downstream cellular stress responses.

Studies on related trichothecenes have elucidated specific signaling pathways activated by this ribosomal stress. For instance, the analogue 4-acetyl-12,13-epoxy-9-trichothecene-3,15-diol (AETD) has been shown to induce apoptosis in human promyelocytic HL-60 cells. nih.gov The apoptotic process is mediated by the generation of intracellular reactive oxygen species (ROS) and the subsequent depletion of intracellular glutathione (B108866) (GSH). nih.gov This oxidative stress leads to the activation of downstream effector caspases, such as caspase-3, a key enzyme in the execution phase of apoptosis. nih.gov The entire process, from ROS formation to caspase activation, highlights a defined signaling cascade initiated by the trichothecene. nih.gov The toxic effects of these compounds, including cytotoxicity, immunosuppression, and genotoxicity, are direct consequences of this profound interference with fundamental cellular processes like protein synthesis and the subsequent activation of stress and apoptotic pathways. ontosight.ai

Structure-Activity Relationships (SAR) Governing Mechanistic Interactions

The toxicity of trichothecenes is not uniform across the class; it is intricately modulated by the specific chemical functionalities decorating the core 12,13-epoxytrichothec-9-ene (B1214510) (EPT) skeleton. nih.govrealtimelab.com Extensive structure-activity relationship (SAR) studies have identified several key structural features that are indispensable for their biological activity. nih.govnih.gov These relationships are fundamentally explained by how different parts of the molecule interact with the binding pocket on the ribosome. nih.gov

Role of the 12,13-Epoxide Ring in Mechanistic Efficacy

The 12,13-epoxide ring is universally considered the most critical structural feature for the biological activity of all trichothecenes. nih.govnih.gov Its removal results in a complete loss of toxicity. nih.gov This epoxide group is not merely a passive structural element; it actively participates in the binding to the ribosome. nih.gov The oxygen atom of the epoxide ring forms crucial interaction contacts within the binding pocket on the 25S rRNA, anchoring the toxin in place and enabling its inhibitory action. nih.gov The chemical reactivity of this strained ring is also highlighted by analytical methods that use reagents like 4-(p-nitrobenzyl)pyridine (NBP), which specifically interacts with the 12,13-epoxy group for detection. nih.gov Microbial de-epoxidation is a known detoxification pathway, converting toxic trichothecenes into non-toxic de-epoxy metabolites, further underscoring the epoxide's essential role. nih.gov

Influence of the C-9,10 Double Bond on Biological Activity

Alongside the epoxide ring, the double bond between carbons 9 and 10 of the trichothecene core is essential for toxic activity. nih.govnih.gov Loss of this feature through saturation leads to a significant reduction or complete loss of toxicity. nih.gov Structural analysis of the ribosome-toxin complex reveals that this double bond contributes to the binding affinity through nonpolar, pi-stacking interactions with nucleotide bases in the 25S rRNA. nih.gov This interaction helps to properly orient and stabilize the toxin within its binding site, which is necessary for inhibiting peptidyl transferase activity. nih.gov

Impact of Hydroxyl and Acetyl Substituents at Specific Positions (e.g., C-3, C-4, C-15)

The nature and position of oxygen-containing substituents on the EPT ring system significantly modulate the potency of trichothecenes. nih.govnih.gov

C-3 Position: The presence of a hydroxyl group at the C-3 position generally enhances toxicity. nih.govnih.gov This hydroxyl group directly participates in forming hydrogen bonds within the ribosomal binding pocket, strengthening the interaction. nih.gov Conversely, acetylation of this hydroxyl group to form a 3-O-acetyl derivative significantly reduces toxicity. researchgate.net This acetylation is a self-protection mechanism employed by the producing fungi to avoid suicide. researchgate.netnih.gov

C-4 Position: The substituent at C-4 also influences toxicity. An acetoxy group at this position tends to confer higher toxicity than a hydroxyl group. nih.gov For Type B trichothecenes, toxicity generally decreases as the C-4 substituent changes from an acetoxy group to a hydroxyl group, and further to a hydrogen atom. nih.gov

C-15 Position: Similar to the C-4 position, an acetoxy group at C-15 is associated with higher toxicity compared to a hydroxyl or hydrogen substituent. nih.gov The removal of acetyl groups from positions like C-4 and C-15 on the potent T-2 toxin results in metabolites with reduced ability to inhibit protein synthesis. nih.gov

The following table summarizes the general impact of key functional groups on the biological activity of trichothecenes.

| Structural Feature | Position | Impact on Biological Activity | Reference |

| Epoxide Ring | C-12,13 | Essential for activity; removal leads to complete loss of toxicity. | nih.govnih.gov |

| Double Bond | C-9,10 | Essential for activity; contributes to ribosomal binding. | nih.govnih.gov |

| Hydroxyl Group | C-3 | Enhances toxicity through hydrogen bonding with the ribosome. | nih.govnih.gov |

| Acetoxy Group | C-3 | Reduces toxicity; serves as a fungal self-protection mechanism. | researchgate.net |

| Acetoxy Group | C-4 | Confers higher toxicity than a hydroxyl group at the same position. | nih.gov |

| Acetoxy Group | C-15 | Confers higher toxicity than a hydroxyl or hydrogen at the same position. | nih.gov |

Investigation of Related 12,13-Epoxytrichothecene Analogues and Derivatives in Mechanistic Research

The vast natural diversity of trichothecenes, with over 200 identified analogues, provides a rich field for mechanistic research. realtimelab.com These compounds are broadly classified based on their substitution patterns, with major groups being Type A, B, C, and D trichothecenes. realtimelab.comnih.gov

Simple Trichothecenes (Types A and B): Type A toxins (e.g., T-2 toxin) and Type B toxins (e.g., Deoxynivalenol (B1670258), DON) are differentiated by the lack or presence of a ketone group at the C-8 position, respectively. realtimelab.com Comparative studies of these analogues have been crucial for SAR understanding. For example, comparing the ribosome binding of DON with the more heavily substituted T-2 toxin reveals how additional acetyl and isovaleryl groups can increase toxicity. nih.gov

The study of various natural and semi-synthetic derivatives continues to provide insight. Slight modifications to substituent groups can lead to significant differences in cytotoxicity and selectivity against various cancer cell lines, as shown in the table below. mdpi.com For example, the addition of an epoxide ring on the macrolide chain of certain Type D analogues can dramatically increase toxicity, while hydroxylation at other positions can decrease it by over 1000-fold. mdpi.com This research not only refines our understanding of the precise molecular interactions driving toxicity but also opens avenues for exploring these compounds' potential applications.

The table below presents the cytotoxicity of selected macrocyclic trichothecene analogues against the K562 human cancer cell line, illustrating the impact of minor structural variations.

| Compound | Cytotoxicity against K562 (IC₅₀ in µM) | Reference |

| Myrothecine A | 0.023 | mdpi.com |

| Myrothecine B | 0.054 | mdpi.com |

| Myrothecine G | 0.012 | mdpi.com |

| Myrothecine H | 0.019 | mdpi.com |

| 12'-O-acetyl-myrothecine G | 0.005 | mdpi.com |

Microbial and Enzymatic Biotransformation Research

Identification and Characterization of Microorganisms Capable of Compound Biotransformation

A variety of microorganisms have been isolated and characterized for their ability to biotransform trichothecenes. These microbes originate from diverse environments, including soil, the gastrointestinal tracts of animals, and plant surfaces.

Several bacterial genera have demonstrated the capacity to detoxify trichothecenes. A notable example is the Eubacterium strain BBSH 797, which is known to produce de-epoxidase enzymes that specifically target the 12,13-epoxide ring, a critical feature for the toxicity of these compounds wikipedia.org. Chicken intestinal microbes have also been shown to completely convert non-acylated trichothecenes into their de-epoxy metabolites researchgate.netnih.gov.

Curtobacterium sp. strain 114-2 has been identified as capable of degrading T-2 toxin, a complex type A trichothecene (B1219388). This bacterium first deacetylates the T-2 toxin to HT-2 toxin and then further transforms it to T-2 triol frontiersin.org. Similarly, strains of Bacillus, such as Bacillus subtilis and Bacillus circulans, have been isolated from the gastrointestinal tracts of fish and identified for their potential in mycotoxin biotransformation.

Research has also pointed to the biotransformation capabilities of Acinetobacter calcoaceticus, which can hydrolyze or acylate compounds related to 12,13-epoxytrichothec-9-ene (B1214510) nih.gov. Human gut bacteria, including Prevotella copri and Butyrivibrio fibrisolvens, have been shown to efficiently de-acetylate certain trichothecenes mdpi.com.

| Bacterial Strain/Group | Source | Observed Biotransformation | Target Compound(s) |

|---|---|---|---|

| Eubacterium strain BBSH 797 | Not Specified | De-epoxidation | Trichothecenes |

| Curtobacterium sp. strain 114-2 | Soil | Deacetylation | T-2 toxin |

| Chicken Intestinal Microbes | Chicken Intestines | De-epoxidation, Deacetylation | Various Trichothecenes |

| Acinetobacter calcoaceticus | Not Specified | Hydrolysis, Acylation | Anguidine-related compounds |

| Prevotella copri | Human Gut | Deacetylation | T-2 toxin, Diacetoxyscirpenol (DAS) |

| Butyrivibrio fibrisolvens | Human Gut | Deacetylation | T-2 toxin, Diacetoxyscirpenol (DAS) |

Fungi and yeasts also play a significant role in the biotransformation of trichothecenes. Resting cells of the fungus Mucor mucedo have been observed to partially hydrolyze or selectively acylate trichothecene structures nih.gov.

A study of twenty-three yeast species from the Trichomonascus clade, including species of Trichomonascus and Blastobotrys, revealed several biotransformation pathways for the T-2 toxin. These yeasts were capable of acetylation, glycosylation, and removal of the isovaleryl group nih.gov. For instance, some Blastobotrys species converted T-2 toxin into T-2 toxin 3-glucoside nih.gov. Lager yeast used in brewing has also been shown to biotransform approximately 20% of trichothecene toxins during a four-day fermentation process vtt.fi.

| Fungal/Yeast Species/Group | Observed Biotransformation | Target Compound(s) |

|---|---|---|

| Mucor mucedo | Hydrolysis, Acylation | Anguidine-related compounds |

| Yeasts of the Trichomonascus clade (e.g., Blastobotrys) | Acetylation, Glycosylation, Deacylation | T-2 toxin |

| Lager Yeast (Saccharomyces pastorianus) | Biotransformation (unspecified metabolites) | HT-2, T-2, Deoxynivalenol (B1670258) |

Elucidation of Microbial Degradation Pathways

The detoxification of Trichothec-9-en-4-one, 12,13-epoxy- and its derivatives by microorganisms occurs through several well-defined biochemical pathways. These pathways modify the core structure of the molecule, leading to metabolites with reduced or no toxicity.

The 12,13-epoxide ring is a hallmark of the trichothecene family and is essential for their toxic activity, as it plays a critical role in binding to eukaryotic ribosomes and inhibiting protein synthesis nih.gov. The microbial cleavage of this epoxide group, known as de-epoxidation, is a primary mechanism of detoxification. This transformation is attributed to anaerobic gut microflora and has spurred the search for microbes capable of this reaction for detoxification purposes nih.gov.

Microbial communities from the digestive tracts of animals, such as chickens and ruminants, are particularly effective at this process. For non-acylated trichothecenes like deoxynivalenol (DON) and verrucarol, chicken intestinal microbes can achieve essentially complete conversion to their de-epoxy metabolites researchgate.netnih.govfrontiersin.org. This reductive de-epoxidation results in metabolites with significantly reduced cytotoxicity nih.gov.

Deacetylation is another common microbial transformation pathway for trichothecenes that possess acetyl groups at various positions on their core structure. This process involves the hydrolysis of ester linkages, removing acetyl moieties. Chicken intestinal microbes have demonstrated that for monoacetylated trichothecenes, deacetylation is the predominant transformation pathway researchgate.netnih.gov. For diacetylated trichothecenes, deacetylation was the only transformation observed in incubations with these microbes nih.gov.

The bacterium Curtobacterium sp. strain 114-2 utilizes deacetylation as the initial step in the degradation of T-2 toxin, converting it to HT-2 toxin frontiersin.org. Human gut bacteria such as Prevotella copri and Butyrivibrio fibrisolvens also efficiently deacetylate type A trichothecenes mdpi.com.

Glycosylation, the attachment of a sugar moiety to the mycotoxin, is a significant biotransformation pathway that can reduce the toxicity of trichothecenes. This process can create "masked mycotoxins," which may be hydrolyzed back to their parent forms in the digestive tracts of mammals nih.gov. Microbial glycosylation has been observed in yeasts, where certain species can convert T-2 toxin into T-2 toxin 3-glucoside nih.gov. This was the first report of a microbial whole-cell method for producing trichothecene glycosides nih.gov.

Detoxification of deoxynivalenol via glycosylation has also been noted as a mechanism used by Trichoderma in response to Fusarium graminearum mdpi.com. While much of the research on glycosylation has focused on plants, which can conjugate trichothecenes with glucose, amino acids, or glutathione (B108866), the discovery of this capability in microorganisms opens new avenues for enzymatic detoxification strategies nih.gov.

Enzymatic Systems Involved in Biotransformation

Characterization of Epoxide Hydrolases

Information regarding the characterization of epoxide hydrolases in the biotransformation of Trichothec-9-en-4-one, 12,13-epoxy-, is not available in the current body of scientific literature.

Study of Carboxylesterases

There is no specific research available on the role and study of carboxylesterases in the biotransformation of Trichothec-9-en-4-one, 12,13-epoxy-.

Research on Cytoplasmic Reductases

Detailed research on the involvement of cytoplasmic reductases in the biotransformation of Trichothec-9-en-4-one, 12,13-epoxy-, could not be located.

Research into Engineered Microbial and Enzymatic Bioremediation Strategies

Specific research into the development and application of engineered microbial and enzymatic bioremediation strategies for Trichothec-9-en-4-one, 12,13-epoxy-, is not documented in the available scientific literature.

Advanced Research and Future Directions

Application of Omics Technologies in Production and Mechanistic Studies

The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the study of Trichothec-9-en-4-one, 12,13-epoxy-, also known as deoxynivalenol (B1670258) (DON). These high-throughput approaches provide a holistic view of the molecular processes governing its production by fungi and its effects on biological systems. mdpi.comresearchgate.net

Integrated omics studies have become instrumental in elucidating the intricate regulatory networks of mycotoxin biosynthesis. nih.gov For instance, by combining transcriptomic and metabolomic data, researchers can identify key metabolic pathways and differentially expressed genes in response to specific environmental cues or genetic modifications. mdpi.commdpi.com A study on Fusarium asiaticum used proteomic, metabolomic, and transcriptomic methods to analyze the regulatory mechanism of deoxynivalenol production when induced by agmatine. nih.gov This multi-omics approach revealed that while metabolites of the glycolysis system increased, the corresponding messenger RNAs were not upregulated, suggesting post-transcriptional or translational regulation. nih.gov

Omics technologies also offer powerful tools for understanding the mechanisms of toxicity. Metabolomics, in particular, provides a detailed snapshot of the low molecular weight metabolites in a biological system, offering insights into the physiological response to toxin exposure. researchgate.netmdpi.com These technologies are crucial for identifying biomarkers of exposure and for building a more comprehensive picture of the toxin's mode of action at a molecular level. mdpi.com

Table 1: Application of Omics Technologies in Trichothecene (B1219388) Research

| Omics Technology | Application in Trichothec-9-en-4-one, 12,13-epoxy- Research | Key Findings |

| Transcriptomics | Identification of genes involved in biosynthesis and regulation. researchgate.net | Revealed upregulation of specific gene clusters under toxin-inducing conditions. nih.gov |

| Proteomics | Analysis of protein expression changes in the producing fungus and host. nih.gov | Identified key enzymes and regulatory proteins in the biosynthetic pathway. nih.gov |

| Metabolomics | Profiling of metabolic changes in response to the toxin. researchgate.netmdpi.com | Elucidated shifts in primary and secondary metabolism, providing mechanistic insights. nih.gov |

Chemoenzymatic Synthesis and Derivatization for Mechanistic Probes and Analogue Development

The synthesis of Trichothec-9-en-4-one, 12,13-epoxy- and its analogues is crucial for developing analytical standards, mechanistic probes, and novel compounds with potentially reduced toxicity or altered biological activity. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful strategy. nih.govnih.govuniovi.es

Derivatization of the core trichothecene structure is a key approach to creating probes for studying its mechanism of action. For example, the introduction of fluorescent tags or other labels can facilitate the tracking of the toxin within cells and tissues. nih.gov The development of methods for the derivatization of type A trichothecenes using coumarin-3-carbonyl chloride for fluorescence detection highlights this approach. nih.gov Such derivatized molecules are invaluable for investigating interactions with cellular targets, such as the ribosome.

Furthermore, the synthesis of analogues with modified functional groups helps to establish structure-activity relationships. By systematically altering different parts of the molecule, researchers can identify the chemical features essential for its toxicity. This knowledge is fundamental for the development of detoxification strategies and for understanding the molecular basis of its biological effects.

Computational Modeling and In Silico Approaches for Structure-Function Prediction

Computational modeling and in silico toxicology have become indispensable tools for predicting the biological activity and potential toxicity of Trichothec-9-en-4-one, 12,13-epoxy- and its derivatives. nih.govnih.gov These methods allow for the rapid screening of large numbers of compounds and can provide valuable insights into their interactions with biological macromolecules. youtube.comtrdizin.gov.tr

Molecular modeling approaches are used to investigate the structural basis of the interaction between the toxin and its primary target, the ribosome. nih.govresearchgate.net By simulating the binding of different trichothecene analogues to the ribosomal peptidyl transferase center, researchers can predict their potential to inhibit protein synthesis. researchgate.net One study used in silico analysis to investigate the structure-activity relationship of various trichothecenes, finding that specific glycosylation patterns could impair their ability to bind to the ribosome. nih.gov

Quantitative structure-activity relationship (QSAR) models are also being developed to predict the toxicity of trichothecenes based on their chemical structure. youtube.com These models use statistical methods to correlate specific molecular descriptors with observed toxicological data. Such predictive tools are valuable for prioritizing compounds for further experimental testing and for risk assessment purposes. nih.gov

Discovery of Unexplored Ecological Niches and Novel Producer Identification

The primary producers of Trichothec-9-en-4-one, 12,13-epoxy- are fungi belonging to the genus Fusarium. wikipedia.org These fungi are widespread in various ecological niches, particularly as pathogens of cereal crops like wheat, maize, and barley. nih.govresearchgate.net However, research is ongoing to identify novel producers and to better understand the ecological factors that favor toxin production. nih.gov

Trichothecene-producing fungi are not limited to Fusarium. Species from other genera, including Myrothecium, Stachybotrys, and Trichoderma, are also known to produce these mycotoxins. nih.govfrontiersin.org The ecological roles of trichothecenes are complex; they can act as virulence factors in plant diseases and may provide a competitive advantage to the producing fungus. frontiersin.org Some studies suggest that the production of these toxins can be influenced by the presence of competing fungal species. nih.gov

The exploration of diverse and previously unexamined environments could lead to the discovery of new trichothecene-producing fungi. researchgate.net Identifying these novel producers is crucial for a comprehensive understanding of the global distribution of these toxins and for predicting potential contamination risks in different agricultural systems. plos.org

Research Gaps and Emerging Avenues in 12,13-Epoxytrichothecene Science

Despite significant progress, several research gaps and promising future directions remain in the study of 12,13-epoxytrichothecenes. researchgate.netnih.gov A deeper understanding of the complex regulatory networks governing toxin biosynthesis is needed, including the role of environmental signals and epigenetic modifications. frontiersin.orgnih.gov

The development of more effective and environmentally friendly strategies for the detoxification of contaminated food and feed is a major priority. nih.gov This includes the discovery and engineering of novel enzymes and microorganisms capable of degrading the toxin into non-toxic products. frontiersin.org

Further research is also needed to fully elucidate the long-term health effects of chronic, low-level exposure to this mycotoxin. researchgate.netnih.gov The application of advanced analytical techniques and omics technologies will be critical in addressing these questions. digicomply.com Additionally, the potential for synergistic or additive toxic effects when co-occurring with other mycotoxins is an area that requires more investigation. nih.gov

Q & A

Q. How can researchers address variability in bioassay results caused by compound aggregation or solubility issues?

- Answer : Pre-solubilize the compound in DMSO or ethanol (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS). Include vehicle controls to rule out solvent effects. For aggregation-prone compounds, use critical micelle concentration (CMC) assays or surface plasmon resonance (SPR) to assess self-assembly behavior .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in trichothecene studies?

- Answer : Nonlinear regression models (e.g., log-logistic curves) fit dose-response data to calculate EC/IC. Apply the Akaike Information Criterion (AIC) to compare model fits. For multi-parametric datasets (e.g., cytokine profiles), use cluster analysis or machine learning (e.g., random forests) to identify response patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.